molecular formula C11H14O3 B3174017 3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene CAS No. 951886-46-7

3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene

Cat. No.: B3174017
CAS No.: 951886-46-7
M. Wt: 194.23 g/mol
InChI Key: KGCJYFQAJQEALQ-UHFFFAOYSA-N
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Description

3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene is a chemical compound that belongs to the class of furan derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene typically involves the reaction of 2-furancarboxylic acid with ethyl alcohol under acidic conditions to form the ethyl ester. This intermediate is then subjected to a series of reactions, including alkylation and dehydration, to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: This compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Ethoxycarbonyl-2-furanyl)-1-propene
  • 2-Furancarboxylic acid, 5-(2-propen-1-yl)-, ethyl ester

Uniqueness

3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene stands out due to its unique structural features, which confer specific reactivity and biological activity. Its ethoxycarbonyl and furan moieties contribute to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

ethyl 5-(2-methylprop-2-enyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-13-11(12)10-6-5-9(14-10)7-8(2)3/h5-6H,2,4,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCJYFQAJQEALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
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3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
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3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
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3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
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3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
Reactant of Route 6
3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene

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